molecular formula C18H18N4OS B2465593 N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide CAS No. 2097899-77-7

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide

Cat. No.: B2465593
CAS No.: 2097899-77-7
M. Wt: 338.43
InChI Key: VEYDGOFBYUQQDV-UHFFFAOYSA-N
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Description

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide is a complex organic compound that features a quinoxaline core, a pyrrolidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions, respectively.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure may lend itself to applications in organic electronics or as a building block for novel materials.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its potential bioactivity.

Mechanism of Action

The mechanism by which N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(thiophen-2-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide: Similar structure but with a different thiophene isomer.

    N-{1-[(furan-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide: Similar structure but with a furan ring instead of thiophene.

    N-{1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide: Similar structure but with a pyridine ring instead of thiophene.

Uniqueness

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide is unique due to the specific positioning of the thiophene moiety, which can influence its electronic properties and reactivity. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-18(17-9-19-15-3-1-2-4-16(15)21-17)20-14-5-7-22(11-14)10-13-6-8-24-12-13/h1-4,6,8-9,12,14H,5,7,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYDGOFBYUQQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NC3=CC=CC=C3N=C2)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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